molecular formula C6H5BrN4 B1195331 4,6-Diamino-2-bromonicotinonitrile CAS No. 42530-03-0

4,6-Diamino-2-bromonicotinonitrile

Cat. No. B1195331
CAS RN: 42530-03-0
M. Wt: 213.03 g/mol
InChI Key: NKXPRYBNUGINBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on nitrogen-rich heterocyclic compounds like 4,6-diamino-2-bromonicotinonitrile focuses on their synthesis, structural characterization, and potential applications due to their unique electronic and structural properties. These compounds are of interest in various fields, including medicinal chemistry and materials science, due to their ability to participate in a wide range of chemical reactions and their distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of nitrogen-rich compounds, such as 2,4-diamino-1,3,5-triazines, involves green chemistry approaches, including reactions under microwave irradiation that reduce solvent use and simplify procedures (Díaz‐Ortiz et al., 2004). Similarly, compounds like 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile have been synthesized using environmentally friendly methods in water, highlighting the trend towards more sustainable synthesis routes (Deshmukh et al., 2008).

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques like NMR spectroscopy and X-ray crystallography, revealing insights into their geometric and electronic structures. For instance, the structure of 4-bromo-2,6-dichlorobenzonitrile was characterized, showcasing interactions between nitrogen and bromine atoms that influence the compound's reactivity and properties (Britton, 1997).

Chemical Reactions and Properties

Nitrogen-rich compounds exhibit a range of chemical behaviors, including participating in cycloaddition reactions, which are crucial for constructing complex heterocyclic frameworks (Chen et al., 2016). Their reactivity towards different reagents and conditions can lead to diverse products with potential applications in various fields.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, of these compounds are influenced by their molecular structures. For example, the crystal packing and intermolecular interactions in compounds like 4-bromo-2,6-dichlorobenzonitrile contribute to their solid-state properties and behavior (Britton, 1997).

Scientific Research Applications

  • Summary of the Application : “4,6-Diamino-2-bromonicotinonitrile” has been used in the synthesis of metal-organic frameworks (MOFs) with zinc and cobalt metal centers. These MOFs have demonstrated potent antibacterial, antibiofilm, and antioxidant activities .
  • Methods of Application or Experimental Procedures : The MOFs were synthesized using a hydrothermal technique, with zinc and cobalt as metal centers and 4,6-diamino-2-bromonicotinonitrile as an organic linker . Various characterization techniques were used to examine the MOF structure, functionality, chemical makeup, crystalline structure, surface appearance, thermal behavior, and magnetic characteristics .
  • Results or Outcomes : The MOFs demonstrated potent antibacterial, antibiofilm, and antioxidant activities. The proposed mechanisms of antibacterial activity suggest that bacterial cell death results from multiple toxic effects, including electrostatic interaction and lipid peroxidation, when MOFs are attached to bacteria, leading to the formation of reactive oxygen species (ROSs) . Zn-MOFs exhibit high antibacterial and antibiofilm efficacy owing to their large surface-to-volume ratio and porous nature, while Co-MOFs exhibit high antioxidant capacity owing to their redox properties .

Safety And Hazards

While specific safety and hazard information for 4,6-Diamino-2-bromonicotinonitrile is not available, it’s important to handle all chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

4,6-diamino-2-bromopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPRYBNUGINBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1N)Br)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195324
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-2-bromonicotinonitrile

CAS RN

42530-03-0
Record name 4,6-Diamino-2-bromo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42530-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042530030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-5-cyano-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diamino-2-bromonicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diamino-2-bromonicotinonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Diamino-2-bromonicotinonitrile
Reactant of Route 3
4,6-Diamino-2-bromonicotinonitrile
Reactant of Route 4
4,6-Diamino-2-bromonicotinonitrile
Reactant of Route 5
Reactant of Route 5
4,6-Diamino-2-bromonicotinonitrile
Reactant of Route 6
Reactant of Route 6
4,6-Diamino-2-bromonicotinonitrile

Citations

For This Compound
4
Citations
C İğci - 2017 - open.metu.edu.tr
Novel supramolecular structures are inspired by many functional biological systems present in nature. The design of supramolecular components is concerned with the …
Number of citations: 2 open.metu.edu.tr
MA Gouda, BHM Hussein, MH Helal, MA Saleme - 2018 - researchgate.net
Pyridine nucleus and their fused heterocyclic systems have attracted a great deal of interest over the years [1]. Pyridine is one of the most popular N-heteroaromatics incorporated into …
Number of citations: 0 www.researchgate.net
A Durmus, G Gunbas, SC Farmer… - The Journal of …, 2013 - ACS Publications
N-substituted pyrido[4,3-d]pyrimidines are heterocycles which exhibit the asymmetric hydrogen bonding codes of both guanine and cytosine at 60 angles to each other, such that the …
Number of citations: 19 pubs.acs.org
MA Gouda, BHM Hussein, MH Helal… - Journal of Heterocyclic …, 2018 - Wiley Online Library
The biological, therapeutic, and medicinal properties of nicotinonitriles (cyanopyridines) and its analogues have prompted enormous research aimed at developing synthetic routes to …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.